molecular formula C18H14O3 B12793828 (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol CAS No. 82510-56-3

(1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol

Cat. No.: B12793828
CAS No.: 82510-56-3
M. Wt: 278.3 g/mol
InChI Key: QGMAOLZIDYVIDK-VSZNYVQBSA-N
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Description

(1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol is a complex organic compound characterized by its polycyclic structure and the presence of an oxirane ring. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol typically involves multi-step organic reactions. These steps may include:

    Formation of the polycyclic core: This can be achieved through cyclization reactions, often involving Diels-Alder reactions or Friedel-Crafts alkylation.

    Introduction of the oxirane ring: This step may involve epoxidation reactions using peracids such as meta-chloroperoxybenzoic acid (mCPBA).

    Functional group modifications: Additional steps to introduce hydroxyl groups or other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of reaction conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert oxirane rings to diols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for specific transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.

Biology and Medicine

    Pharmacological research:

    Biochemical studies: Investigating its interactions with biological macromolecules.

Industry

    Material science: Possible use in the development of new materials with specific properties.

    Chemical manufacturing: As a precursor or intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring may participate in covalent bonding with nucleophilic sites, leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds containing oxirane rings, such as ethylene oxide.

    Polycyclic aromatic hydrocarbons: Compounds like benzo[a]pyrene with similar polycyclic structures.

    Dioxiranes: Compounds with similar oxygen-containing rings.

Uniqueness

The uniqueness of (1aR-(1aalpha,2alpha,3beta,11dalpha))-1a,2,3,11d-tetrahydrobenzo(5,6)phenanthro(3,4-b)oxirene-2,3-diol lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

82510-56-3

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

QGMAOLZIDYVIDK-VSZNYVQBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)[C@H]([C@@H]([C@@H]5[C@H]4O5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O

Origin of Product

United States

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